
Citrus red 2
Overview
Description
Citrus Red 2 (1-(2,5-dimethoxyphenylazo)-2-naphthol) is a synthetic azo dye primarily used as a color additive for enhancing the appearance of citrus fruits, particularly oranges. It is regulated under strict guidelines, with the U.S. Food and Drug Administration (FDA) permitting a maximum residue limit of 2.0 parts per million (ppm) on the whole fruit . The compound’s molecular structure (C₁₈H₁₆N₂O₃) features a naphthol backbone with methoxy and azo functional groups, contributing to its vibrant red-orange hue.
Preparation Methods
Synthetic Route and Chemical Foundations
Citrus Red 2 belongs to the azo dye family, characterized by the presence of the -N=N- azo group linking two aromatic systems. Its preparation involves two primary steps:
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Diazotization of 2,5-dimethoxyaniline to form a diazonium salt.
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Coupling of the diazonium salt with 2-naphthol under alkaline conditions .
The reaction mechanism is summarized as follows:
This pathway is consistent with general azo dye synthesis principles, where aromatic amines are converted to electrophilic diazonium ions that react with electron-rich coupling agents .
Step-by-Step Preparation Protocol
Diazotization of 2,5-Dimethoxyaniline
-
Reagents :
-
Procedure :
Critical Parameters :
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Temperature control (<10°C) is essential to avoid diazonium salt degradation.
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Stoichiometric excess of HCl ensures complete protonation and prevents side reactions .
Coupling with 2-Naphthol
-
Reagents :
-
Procedure :
Critical Parameters :
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Alkaline conditions (pH 10–12) optimize coupling efficiency.
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Gradual addition of the diazonium salt minimizes side product formation .
Industrial-Scale Synthesis
Industrial production of this compound employs large-scale reactors to accommodate batch processing. Key differences from laboratory methods include:
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reactor Volume | 1–5 L glassware | 500–10,000 L stainless steel reactors |
Temperature Control | Ice baths | Jacketed reactors with coolant loops |
Purification | Vacuum filtration | Centrifugation and rotary evaporation |
Yield | 60–75% | 85–92% after optimization |
Industrial processes often incorporate continuous flow systems to enhance mixing and heat dissipation, reducing reaction times by 30–40% compared to batch methods .
Purification and Isolation
Post-synthesis, this compound is isolated through:
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Precipitation : Adjust pH to neutral using dilute HCl, inducing crystallization.
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Filtration : Collect the solid via vacuum filtration, washing with cold water to remove residual salts .
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Drying : Lyophilization or oven drying at 50°C yields a dark red powder .
Purity Analysis :
Chemical Reactions Analysis
Reactive Groups and Stability
Citrus Red 2 belongs to three reactive chemical classes, which dictate its interactions with other substances:
Reactive Group | Associated Risks/Reactions |
---|---|
Azo/Diazo compounds | Explosive decomposition when heated; reactions with reducing agents yield aromatic amines. |
Ethers | Stability under basic conditions but susceptible to cleavage by strong acids. |
Phenols | Reactivity with bases, oxidizing agents, and electrophilic substitution reactions. |
Reduction
The azo group (-N=N-) undergoes reduction under acidic or enzymatic conditions, breaking the nitrogen-nitrogen double bond to form aromatic amines :
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Reagents : Sodium dithionite (Na₂S₂O₄) or biological reducing agents.
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Products : Potentially carcinogenic amines, including 2,5-dimethoxyaniline.
Oxidation
Oxidation is less common but can occur under strong oxidizing conditions, leading to degradation of the azo bond or hydroxyl groups.
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Reagents : Hydrogen peroxide (H₂O₂), ozone (O₃).
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Products : Quinones, carboxylic acids, or fragmented aromatic compounds.
Substitution
The aromatic rings undergo electrophilic substitution, particularly at positions activated by methoxy (-OCH₃) and hydroxyl (-OH) groups.
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Reagents : Nitrating agents (HNO₃), sulfonating agents (H₂SO₄).
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Products : Nitro- or sulfonated derivatives.
Explosive Decomposition
When heated above 156°C (melting point), this compound decomposes explosively, releasing toxic gases such as nitrogen oxides (NOₓ) and carbon monoxide (CO) .
Hazardous Interactions
This compound reacts violently with:
Category | Examples of Reactive Agents | Products Formed |
---|---|---|
Strong acids | HCl, H₂SO₄ | Toxic gases (e.g., HCl, SO₂) |
Strong bases | NaOH, KOH | Phenolate salts |
Oxidizers | Peroxides, chlorates | CO₂, H₂O, NOₓ |
Reducing agents | Metal hydrides, alkali metals | Flammable gases (e.g., H₂) |
Combustibility
In powder form, this compound forms explosive mixtures in air at concentrations ≥0.1% (w/w) .
Biochemical Interactions
Scientific Research Applications
Citrus Red 2 has several applications in scientific research:
Food Industry: It is primarily used to color the peel of oranges to enhance their visual appeal.
Toxicology Studies: Due to its potential health risks, this compound is often used in toxicology studies to understand its effects on human health and its interaction with biological molecules.
Analytical Chemistry: The compound is used as a reference material in various analytical techniques, including chromatography and spectroscopy, to study its properties and behavior under different conditions.
Mechanism of Action
The mechanism by which Citrus Red 2 exerts its effects involves its interaction with biological molecules. Studies have shown that this compound binds to human serum albumin, a predominant protein in blood plasma, through electrostatic interactions . This binding can lead to changes in the protein’s structure and function, potentially affecting its ability to transport other molecules in the bloodstream. The compound’s carcinogenic potential is linked to its ability to form aromatic amines upon reduction, which can interact with DNA and cause mutations .
Comparison with Similar Compounds
Natural Citrus Pigments
Carotenoids
- Examples : β-carotene, lutein, zeaxanthin.
- Sources : Abundant in citrus peels and pulp (e.g., oranges, lemons, grapefruits) .
- Properties: Chemical Class: Tetraterpenoids. Color Range: Yellow to orange-red. Applications: Natural food colorants, antioxidants, and precursors to vitamin A.
- Key Differences: Carotenoids are heat-stable but degrade under prolonged light exposure. Citrus Red 2, while synthetically stable, lacks nutritional value and is restricted to surface application .
Flavonoids
- Examples : Hesperidin, naringin, quercetin.
- Sources : Citrus peels, juices, and membranes .
- Properties: Chemical Class: Polyphenolic compounds. Color Contribution: Often colorless or pale yellow but contribute to antioxidant activity. Methylated derivatives (e.g., 3'/5'/7-O-methylated flavonoids) exhibit enhanced stability and bioactivity .
- Applications : Used in nutraceuticals, cosmetics, and natural preservatives.
- Key Differences: Flavonoids lack the intense pigmentation of this compound but offer multifaceted health benefits, including anti-inflammatory and anticancer properties .
Phenolic Acids
- Examples : Hydroxybenzoic acid, hydroxycinnamic acid.
- Sources : Citrus peels and byproducts .
- Properties :
- Chemical Class : Aromatic acids with hydroxyl groups.
- Color Contribution : Indirectly influence color via enzymatic browning.
- Applications : Antioxidant additives in food and skincare.
Limonene Derivatives
- Examples : Limonene hydroperoxides.
- Sources : Citrus essential oils (e.g., Citrus reticulata, Citrus sinensis) .
- Properties: Chemical Class: Monoterpenes. Color Contribution: Limited; primarily used for fragrance.
- Applications : Flavoring agents, cleaning products.
- Key Differences : Limonene derivatives are volatile and less pigmented than this compound .
Anthocyanins (in Non-Citrus Contexts)
- Examples : Cyanidin, pelargonidin.
- Sources : Berries, red cabbage.
- Properties :
- Chemical Class : Glycosides of polyhydroxy pigments.
- Color Range : Red to purple.
- Applications : Natural food colorants.
- Key Differences : Anthocyanins are pH-sensitive and degrade in neutral/basic conditions, whereas this compound maintains color stability across pH ranges .
Research Findings and Data
Stability and Performance
- This compound : Exhibits high stability under UV light and storage conditions but is prohibited in EU countries due to safety concerns .
- Natural Pigments: Carotenoids in Citrus sinensis peels show 86.7% retention after 6 months of storage . Flavonoid methylation (e.g., via Citrus reticulata O-methyltransferase) enhances stability by 20–30% .
Market Trends
- Demand for natural colorants (e.g., carotenoid-rich extracts) grew by 8.3% annually from 2020–2025, driven by consumer preference for "clean-label" products .
- This compound usage declined by 15% in the U.S. due to regulatory scrutiny .
Biological Activity
Citrus Red 2, also known as C.I. Solvent Red 80, is a synthetic dye primarily used in the food industry to enhance the color of citrus fruits, particularly oranges. It belongs to the mono-azo group of dyes and is recognized for its vibrant hue and antioxidant properties. Despite its widespread use, concerns regarding its safety and biological activity necessitate a detailed examination of its effects on health and the environment.
This compound is characterized by its chemical structure, which includes a diazo compound framework. This structure contributes to its stability and effectiveness as a coloring agent. The dye's molecular formula is and its chemical structure can be represented as follows:
Antioxidant Properties
This compound exhibits notable antioxidant activity , which is beneficial in combating oxidative stress in biological systems. Studies have indicated that the dye can scavenge free radicals, thereby reducing cellular damage associated with various diseases, including cancer and cardiovascular conditions .
Toxicological Studies
Research into the toxicological effects of this compound has raised concerns regarding its safety for consumption. In animal studies, high doses of the dye have been linked to adverse effects, including potential carcinogenicity. Regulatory bodies have established guidelines for acceptable daily intake (ADI) levels to mitigate risks associated with long-term exposure .
Case Studies
-
Case Study on Antioxidant Activity :
A study published in Food Chemistry evaluated the antioxidant capacity of this compound compared to natural antioxidants found in citrus fruits. Results showed that while this compound has significant antioxidant properties, natural compounds like flavonoids exhibited superior efficacy in scavenging free radicals . -
Toxicity Assessment :
A comprehensive toxicity assessment was conducted on this compound, revealing that at high concentrations, it may induce genotoxic effects in vitro. This study emphasized the need for caution in its application within food products .
Health Benefits and Risks
The potential health benefits of this compound stem from its antioxidant properties, which may contribute to improved heart health and reduced inflammation. However, the risks associated with its consumption cannot be overlooked:
- Benefits :
- Risks :
Comparative Analysis of this compound with Natural Dyes
Property | This compound | Natural Dyes (e.g., Annatto) |
---|---|---|
Source | Synthetic | Plant-derived |
Antioxidant Activity | Moderate | High |
Safety Profile | Concerns over carcinogenicity | Generally recognized as safe |
Color Stability | High | Variable |
Q & A
Q. Basic: What experimental designs are optimal for assessing Citrus Red 2's phytotoxic or beneficial effects on citrus plants?
Answer:
A split-plot randomized design is recommended, where this compound application methods (e.g., foliar spray, soil drench) serve as main plots and citrus cultivars as sub-plots. Include replication (minimum 4–6 replicates per treatment) to account for environmental variability . Control groups should receive inert formulations to isolate this compound-specific effects. For longitudinal studies, measure physiological parameters (e.g., chlorophyll content, root biomass) every 6–8 weeks using standardized protocols like CI-600 root imaging systems for belowground analysis .
Q. Basic: Which methodologies ensure accurate quantification of this compound uptake and translocation in citrus tissues?
Answer:
Use HPLC-MS/MS paired with isotopic labeling (e.g., deuterated this compound) to track uptake kinetics. Sample leaves, stems, and roots at multiple timepoints post-application, ensuring tissue homogenization in liquid nitrogen to preserve metabolite integrity. For spatial resolution, employ autoradiography or confocal microscopy with fluorescently tagged analogs . Normalize data to tissue dry weight and include solvent extraction controls to correct for background interference .
Q. Advanced: How do rootstock-scion interactions modulate this compound’s metabolic pathways under Huanglongbing (HLB) pressure?
Answer:
Evaluate grafted plants (e.g., ‘Valencia’ scion on diverse rootstocks) in HLB-endemic field trials. Measure this compound’s degradation products (e.g., aromatic amines) in phloem sap using microsampling techniques and correlate with HLB tolerance markers (e.g., callose deposition). Rootstocks like ‘US-942’ or ‘Swingle citrumelo’ may alter xylem pH, affecting this compound solubility and systemic distribution. Use RNA-seq to identify rootstock-induced genes (e.g., cytochrome P450s) involved in compound detoxification .
Q. Advanced: What statistical frameworks resolve contradictions in this compound efficacy across soil types?
Answer:
Apply mixed-effects models to partition variance between soil properties (e.g., pH, organic matter) and treatment effects. For example, in sandy vs. clay soils, use ANCOVA to test this compound’s interaction with soil texture on nutrient uptake. Pair this with principal component analysis (PCA) to identify latent variables (e.g., cation exchange capacity) confounding results. Data should be validated through multi-location trials with soil metadata archived for reproducibility .
Q. Basic: Which environmental variables must be controlled in this compound efficacy trials?
Answer:
Standardize light intensity (≥600 μmol/m²/s), temperature (25–30°C day/18–22°C night), and irrigation (soil moisture at 60–70% field capacity) to minimize abiotic stress artifacts. Monitor atmospheric CO₂ and ozone levels, as these can alter stomatal uptake rates. For field studies, select sites with homogeneous soil profiles and document microclimate data (e.g., VPD, rainfall) using IoT sensors .
Q. Advanced: How can multi-omics approaches elucidate this compound’s role in pathogen defense signaling?
Answer:
Integrate metabolomics (LC-QTOF-MS) and transcriptomics (Nanopore sequencing) to map this compound-induced pathways in Candidatus Liberibacter asiaticus-infected trees. Focus on salicylic acid/jasmonate cross-talk and reactive oxygen species (ROS) bursts. Use gene co-expression networks (e.g., WGCNA) to identify hub genes (e.g., NPR1, PR proteins) synergizing with this compound. Validate via CRISPR-edited citrus lines silencing candidate genes .
Q. Basic: What are best practices for replicating this compound studies across disparate growing conditions?
Answer:
Adopt FAIR data principles : share raw datasets (e.g., spectral libraries, soil assays) in repositories like Zenodo with DOI tagging. Use controlled-environment chambers for preliminary trials, then validate in ≥3 field sites with divergent agroclimatic profiles (e.g., Florida flatwoods vs. California alluvial soils). Publish detailed propagation protocols (e.g., rootstock grafting methods) to mitigate genotype × environment noise .
Q. Advanced: Can this compound synergize with microbial consortia to enhance citrus rhizosphere resilience?
Answer:
Test combinatorial treatments of this compound and PGPR (e.g., Bacillus subtilis, Trichoderma harzianum) in microbiome-manipulated gnotobiotic systems . Analyze rhizosphere metagenomes (shotgun sequencing) and root exudate profiles (GC-MS) to identify keystone taxa and metabolites (e.g., siderophores, ACC deaminase) that enhance this compound bioavailability. Use structural equation modeling (SEM) to disentangle direct vs. microbiota-mediated effects .
Q. Methodological Notes
- Data Contradiction Analysis : Employ Bayesian hierarchical models to weight evidence from conflicting studies, incorporating prior distributions based on soil type or cultivar susceptibility .
- Ethical Compliance : Adhere to OECD Guidelines 208 (terrestrial plant tests) for ecotoxicological assessments of this compound .
Properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)diazenyl]naphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-13-8-10-17(23-2)15(11-13)19-20-18-14-6-4-3-5-12(14)7-9-16(18)21/h3-11,21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUABKCEXOMRPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=NC2=C(C=CC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
Record name | CITRUS RED NO. 2 | |
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DSSTOX Substance ID |
DTXSID6024838 | |
Record name | C.I. Solvent Red 80 | |
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Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Citrus red no. 2 appears as orange to yellow solid or dark red powder. (NTP, 1992), Orange to yellow or dark red solid; [CAMEO] Red crystalline solid; [MSDSonline] | |
Record name | CITRUS RED NO. 2 | |
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Record name | Citrus Red 2 | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Partially soluble in ethanol and vegetable oils | |
Record name | CITRUS RED NO. 2 | |
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Color/Form |
Orange to yellow solid or dark red powder (NTP, 1992), Crystals | |
CAS No. |
6358-53-8 | |
Record name | CITRUS RED NO. 2 | |
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Record name | Citrus Red 2 | |
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Record name | 2-Naphthalenol, 1-[2-(2,5-dimethoxyphenyl)diazenyl]- | |
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Record name | 1-[(2,5-dimethoxyphenyl)azo]-2-naphthol | |
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Record name | CITRUS RED NO. 2 | |
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Melting Point |
311 to 315 °F (NTP, 1992), 156 °C | |
Record name | CITRUS RED NO. 2 | |
Source | CAMEO Chemicals | |
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Record name | CITRUS RED 2 | |
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